REACTION_CXSMILES
|
C[N+]1([O-])[CH2:7][CH2:6][O:5]CC1.C(O)CC=CC[CH2:14][OH:15].[CH3:17][C:18]([CH3:20])=[O:19].CS(N)(=O)=[O:23]>O.C(O)(C)(C)C>[CH2:6]([OH:5])[CH2:7][CH:17]([OH:23])[CH:18]([OH:19])[CH2:20][CH2:14][OH:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(CC=CCCO)O
|
Name
|
|
Quantity
|
77 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N
|
Name
|
potassium osmate
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
77 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (mobile phase: ethyl acetate/methanol 3:1)
|
Type
|
CUSTOM
|
Details
|
The product with a molecular weight of 150.18 (C6H14O4) was obtained in this way
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |